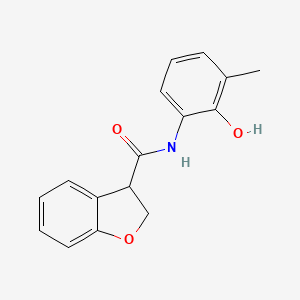
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves inhibition of fungal cell wall synthesis by targeting the enzyme 1,3-beta-D-glucan synthase. This enzyme is responsible for the synthesis of the fungal cell wall, which is essential for the survival of the organism. By inhibiting this enzyme, N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide exhibits low toxicity and good bioavailability. The compound is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 1-2 hours of administration. It is primarily metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal strains, making it a promising candidate for the development of new antifungal drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide. One area of interest is the development of new antifungal drugs based on the structure of this compound. Another potential direction is the investigation of its potential applications in other fields, such as cancer research or drug delivery systems. Further research is needed to fully explore the potential of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves the reaction of 3-methylbenzoyl chloride with 1H-1,2,4-triazole-5-amine in the presence of sodium hydride to form 3-methyl-N-(1H-1,2,4-triazol-5-yl)benzamide. The resulting compound is then reacted with piperidine-1-carboxylic acid to yield N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a novel antifungal agent. Studies have shown that this compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-4-2-6-13(8-11)18-15(21)20-7-3-5-12(9-20)14-16-10-17-19-14/h2,4,6,8,10,12H,3,5,7,9H2,1H3,(H,18,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHFBEDXCBXDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)
![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)



![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)
![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)

